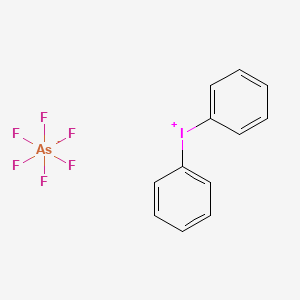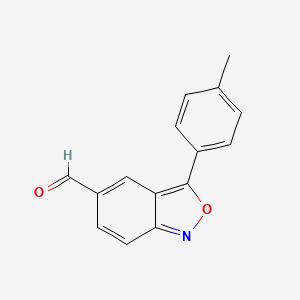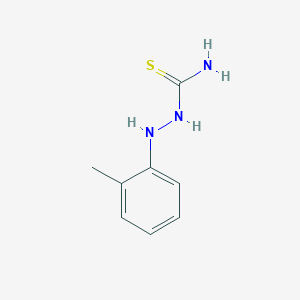![molecular formula C32H12BF24- B1224393 tetrakis[3,5-bis(trifluoromethyl)phenyl]boranuide](/img/structure/B1224393.png)
tetrakis[3,5-bis(trifluoromethyl)phenyl]boranuide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Tetrakis[3,5-bis(trifluoromethyl)phenyl]boranuide is a chemical compound known for its unique structure and properties. It is an anion with the chemical formula [C32H12BF24]−, featuring four fluorinated aryl groups arranged tetrahedrally around a central boron atom. This compound is often used in various chemical applications due to its stability and lipophilicity.
準備方法
Synthetic Routes and Reaction Conditions
The preparation of tetrakis[3,5-bis(trifluoromethyl)phenyl]boranuide typically involves the reaction of boron trifluoride with 3,5-bis(trifluoromethyl)phenylmagnesium iodide. This reaction is carried out under controlled conditions to ensure the formation of the desired product . Another method involves the use of Grignard reagents derived from 3,5-bis(trifluoromethyl)phenyl bromide or iodide, which react with sodium tetrafluoroborate to yield the compound .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the careful handling of reagents and optimization of reaction conditions to maximize yield and purity. The compound is often produced in powder form and requires stringent quality control measures to ensure its stability and effectiveness .
化学反応の分析
Types of Reactions
Tetrakis[3,5-bis(trifluoromethyl)phenyl]boranuide undergoes various chemical reactions, including:
Substitution Reactions: It can participate in substitution reactions where the fluorinated aryl groups are replaced by other functional groups.
Coordination Reactions: The compound can form complexes with metal ions, acting as a ligand in coordination chemistry.
Common Reagents and Conditions
Common reagents used in reactions with this compound include Grignard reagents, metal halides, and other organometallic compounds. Reactions are typically carried out under inert atmosphere conditions to prevent oxidation and degradation .
Major Products Formed
The major products formed from reactions involving this compound depend on the specific reagents and conditions used. For example, reactions with metal halides can yield metal complexes, while substitution reactions can produce various substituted aryl borates .
科学的研究の応用
Tetrakis[3,5-bis(trifluoromethyl)phenyl]boranuide has a wide range of applications in scientific research:
作用機序
The mechanism of action of tetrakis[3,5-bis(trifluoromethyl)phenyl]boranuide involves its ability to stabilize highly reactive cations. The compound’s non-coordinating anion nature allows it to interact weakly with cations, facilitating various chemical reactions without interfering with the catalytic cycle . This property is particularly valuable in organometallic chemistry and catalysis.
類似化合物との比較
Similar Compounds
- Sodium tetrakis[3,5-bis(trifluoromethyl)phenyl]borate
- Potassium tetrakis[3,5-bis(trifluoromethyl)phenyl]borate
- Lithium tetrakis[3,5-bis(trifluoromethyl)phenyl]borate
Uniqueness
Tetrakis[3,5-bis(trifluoromethyl)phenyl]boranuide is unique due to its high stability, lipophilicity, and ability to act as a non-coordinating anion. These properties make it more effective in stabilizing reactive cations compared to other similar compounds, such as hexafluorophosphate and tetrafluoroborate .
特性
IUPAC Name |
tetrakis[3,5-bis(trifluoromethyl)phenyl]boranuide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H12BF24/c34-25(35,36)13-1-14(26(37,38)39)6-21(5-13)33(22-7-15(27(40,41)42)2-16(8-22)28(43,44)45,23-9-17(29(46,47)48)3-18(10-23)30(49,50)51)24-11-19(31(52,53)54)4-20(12-24)32(55,56)57/h1-12H/q-1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JNFDRDAXBUYMLD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](C1=CC(=CC(=C1)C(F)(F)F)C(F)(F)F)(C2=CC(=CC(=C2)C(F)(F)F)C(F)(F)F)(C3=CC(=CC(=C3)C(F)(F)F)C(F)(F)F)C4=CC(=CC(=C4)C(F)(F)F)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H12BF24- |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90891949 |
Source


|
| Record name | BARF | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90891949 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
863.2 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
79230-20-9 |
Source


|
| Record name | BARF | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90891949 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![4-ACETAMIDOPHENYL 2-{[3-(METHYLSULFANYL)-1,2,4-THIADIAZOL-5-YL]SULFANYL}ACETATE](/img/structure/B1224318.png)


![2-(4-chlorophenoxy)-N-[4-[4-[2-furanyl(oxo)methyl]-1-piperazinyl]phenyl]acetamide](/img/structure/B1224322.png)
![(E)-3-(2-chlorophenyl)-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]prop-2-enamide](/img/structure/B1224323.png)

![[4-[(2-Chlorophenyl)methyl]-1-piperazinyl]-(6,8-dimethyl-2-pyridin-4-yl-4-quinolinyl)methanone](/img/structure/B1224325.png)
![[2-(4-Methoxyphenyl)-6-methyl-4-quinolinyl]-(4-morpholinyl)methanone](/img/structure/B1224327.png)
![5-[(1,3-Benzodioxol-5-ylmethylamino)methylidene]-1-[(4-fluorophenyl)methyl]-2-sulfanylidene-1,3-diazinane-4,6-dione](/img/structure/B1224329.png)


